4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline (CFTPA) is an organic compound composed of a phenoxy ring with a trifluoromethyl substituent and a 3-chloro-substituent. It is a member of the phenoxy aniline family, which is a group of compounds used in various scientific and industrial applications. CFTPA is widely used in synthetic organic chemistry, as it is a versatile and useful intermediate for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Scientific Research Applications
Potential Use in Nonlinear Optical Materials
4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline and its derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. Research focusing on the vibrational analysis of similar compounds, such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, has provided insights into the influence of electron-donating and withdrawing effects on their structure. These studies involve experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman, along with theoretical density functional theory computations to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).
Synthesis of Polyurethane Cationomers
The compound has been used in the synthesis of polyurethane cationomers. For instance, variants like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been synthesized and applied in the creation of polymeric films with fluorescent properties. These applications are particularly relevant in materials science, where the focus is on understanding the structure and photochromic mechanism of the salicylideneanil units, including the excited state intramolecular proton-transfer process (ESIPT) (Buruianǎ et al., 2005).
Electrochemical Synthesis in Solar Cells
A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, structurally similar to this compound, has been successfully synthesized and used in the electrochemical synthesis of polymers. These polymers, especially when combined with graphene, have shown promising results in applications such as counter electrodes in the fabrication of dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Development of Novel G-2 Melamine-Based Dendrimers
In the field of organic chemistry, 4-(n-Octyloxy)aniline, a compound closely related to this compound, has been used in the development of novel G-2 melamine-based dendrimers. These dendrimers are notable for their potential in supramolecular chemistry, owing to their structural diversity and ability to self-assemble into nano-aggregates, which could have implications in various scientific and industrial applications (Morar et al., 2018).
Vibrational Spectroscopic Studies for Nonlinear Optical Properties
Further vibrational spectroscopic studies of compounds like 4-chloro-2-(trifluoromethyl) aniline have been conducted to understand their potential for microscopic nonlinear optical behavior. Such research is critical for the development of materials with unique optical properties that could be useful in various technological applications (Arivazhagan et al., 2012).
properties
IUPAC Name |
4-(3-chlorophenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGSHKYEHFUCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.